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K-Ras(G12C) inhibitor 6

Cat. No.: B1192029
M. Wt: 405.34
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of KRas Mutations in Cancer Pathogenesis

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. nih.gov In its normal state, the KRAS protein acts as a molecular switch, cycling between an active guanosine (B1672433) triphosphate (GTP)-bound state and an inactive guanosine diphosphate (B83284) (GDP)-bound state to regulate cell growth, proliferation, and survival. nih.govacs.org Mutations in the KRAS gene, most commonly at codon 12, disrupt this regulatory cycle by impairing the protein's ability to hydrolyze GTP to GDP. acs.org This leads to a constitutively active state, where the protein continuously sends pro-proliferative signals, driving tumor formation and maintenance. researchgate.net These mutations are particularly prevalent in some of the most aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. researchgate.netaacrjournals.org

KRas(G12C) as a Specific Oncogenic Driver and Therapeutic Vulnerability

Among the various KRAS mutations, the G12C mutation, where glycine (B1666218) at position 12 is replaced by cysteine, is a significant oncogenic driver. researchgate.net The presence of this specific mutation is found in approximately 13% of lung adenocarcinomas and at lower frequencies in other cancers. researchgate.net The introduction of a cysteine residue at this position creates a unique therapeutic window. Cysteine has a reactive thiol group that can be targeted by specific small molecules, allowing for the development of inhibitors that can covalently bind to and inactivate the mutant protein. nih.govscispace.com This specificity is crucial as it allows for the targeting of the cancerous cells while sparing healthy cells that express the wild-type KRas protein. scispace.com

Historical Challenges in Directly Targeting KRas Proteins

For decades, KRas was deemed "undruggable" due to several inherent properties. wikipedia.org The protein has a very high affinity for its natural ligands, GTP and GDP, making it difficult for small molecules to compete for binding. scispace.com Additionally, the KRas protein has a smooth surface with no obvious deep pockets for small molecules to bind to, further complicating the design of effective inhibitors. scispace.comucsf.edu These challenges led many in the pharmaceutical industry to abandon efforts to directly target KRas, focusing instead on downstream signaling pathways.

Emergence of Covalent KRas(G12C) Inhibitors: A Paradigm Shift

A significant breakthrough came with the discovery of a novel allosteric pocket on the KRas(G12C) mutant protein. scispace.comacs.org Researchers found that small molecules could be designed to irreversibly bind to the mutant cysteine 12. scispace.com This covalent interaction locks the KRas(G12C) protein in its inactive, GDP-bound state, thereby blocking downstream signaling. nih.gov This discovery represented a paradigm shift in KRas-targeted therapy, proving that direct inhibition was indeed possible. This led to the development of the first generation of KRas(G12C) inhibitors, including compounds that would eventually lead to clinically approved drugs like Sotorasib (B605408) and Adagrasib. aacrjournals.orgwikipedia.org

Rationale for Academic Investigation of K-Ras(G12C) Inhibitor 6

This compound emerged from early academic research efforts aimed at targeting the G12C mutant. glpbio.comselleckchem.com It is an allosteric and irreversible inhibitor that selectively binds to the oncogenic K-Ras(G12C) protein. selleckchem.comadooq.comtargetmol.com The primary rationale for its investigation was to validate the newly discovered allosteric pocket, referred to as the switch-II pocket (S-IIP), as a druggable site. scispace.comglpbio.com By studying the interaction of this compound with the mutant protein, researchers were able to gain crucial structural and mechanistic insights. scispace.com

This compound and its analogs were instrumental in demonstrating that binding to this novel pocket could allosterically control the nucleotide affinity of KRas, favoring the inactive GDP-bound state over the active GTP-bound state. wikipedia.orgglpbio.com this compound is a cysteine-reactive small molecule that irreversibly binds to the G12C mutant but not the wild-type protein. glpbio.com Its binding disrupts the protein's switch-I and switch-II regions, which are critical for effector protein interactions and downstream signaling. scispace.com The study of this compound, therefore, provided a foundational proof-of-concept for the development of more potent and clinically viable KRas(G12C) inhibitors. scispace.com

Research Findings for this compound

PropertyValueSource
Mechanism of Action Irreversible, allosteric inhibitor of K-Ras(G12C) adooq.comtargetmol.com
Binding Site Covalently binds to cysteine-12 in the switch-II pocket (S-IIP) scispace.comglpbio.com
Effect on Nucleotide Affinity Subverts the native nucleotide preference to favor GDP over GTP wikipedia.orgglpbio.comadooq.com
Selectivity Selective for the K-Ras(G12C) mutant over wild-type K-Ras glpbio.comselleckchem.com
In Vitro Activity Achieves 100% protein modification at 10 μM after 24 hours targetmol.com
Relative Potency Value 4.2 glpbio.com

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C17H22Cl2N2O3S glpbio.comnih.gov
Molecular Weight 405.34 g/mol glpbio.com
CAS Number 2060530-16-5 glpbio.com

Properties

Molecular Formula

C17H22Cl2N2O3S

Molecular Weight

405.34

Origin of Product

United States

Discovery and Rational Design Principles of K Ras G12c Inhibitor 6

Identification Strategies and Hit-to-Lead Progression

The discovery of K-Ras(G12C) inhibitors has largely been driven by screening libraries of cysteine-reactive molecules to identify initial "hit" compounds. nih.gov These hits then undergo a process of optimization to improve their properties, a journey known as hit-to-lead progression.

Fragment-Based Screening Approaches (e.g., Tethering)

Fragment-based screening has been a pivotal strategy in identifying starting points for K-Ras(G12C) inhibitors. nih.gov This technique involves screening small, low-molecular-weight chemical fragments to see if they bind to the target protein. One such method is disulfide tethering, where a library of compounds containing a disulfide bond is screened for their ability to form a covalent bond with the mutant cysteine in K-Ras(G12C). rsc.org

A seminal effort in this area involved screening a 480-compound cysteine-reactive library using a disulfide tethering strategy. nih.govrsc.org This screen successfully identified initial hit compounds that could covalently bind to the G12C mutant while sparing the wild-type protein. rsc.org These fragments, although weakly binding, provided a crucial starting point for the development of more potent inhibitors. nih.gov

High-Throughput Screening (HTS) of Cysteine-Reactive Libraries

High-throughput screening (HTS) of libraries containing cysteine-reactive small molecules has been a cornerstone in the discovery of K-Ras(G12C) inhibitors. nih.govacs.org This approach allows for the rapid testing of large numbers of compounds to identify those that can covalently bind to the cysteine-12 residue of the mutant KRAS protein. The success of this strategy is evident in the discovery of many clinical candidates. nih.govacs.org For instance, researchers at Amgen, in collaboration with Carmot Therapeutics, screened a 60,000-compound acrylamide-based library to find starting points for covalent K-Ras(G12C) inhibitors. nih.gov

More recently, DNA-encoded library (DEL) technology has emerged as a powerful tool for screening vast and diverse chemical libraries. nih.govacs.org This technology was used to screen approximately 16 million compounds against K-Ras(G12C), leading to the identification of structurally novel inhibitors. acs.org

Structure-Activity Relationship (SAR) Studies for K-Ras(G12C) Inhibitor 6

Following the identification of initial hits, structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of a compound relates to its biological activity. For K-Ras(G12C) inhibitors, this involves systematically modifying the structure of the hit compounds and assessing the impact on their ability to inhibit the mutant protein.

Through SAR studies of an initial hit, compound 6H05, researchers generated a more potent compound, which ultimately led to a co-crystal structure with K-Ras(G12C) in its GDP-bound state. rsc.org This crystallographic data revealed that the compound binds to a previously unknown pocket beneath the effector binding switch-II region, now referred to as the switch-II pocket (S-IIP). rsc.org Further modifications, such as the introduction of a vinyl sulfonamide and later an acrylamide (B121943) group, were explored to enhance covalent binding and potency. rsc.org

Optimization of this compound Potency and Biochemical Selectivity

The initial hits from screening often have modest potency and require significant optimization. The goal is to enhance the inhibitor's ability to bind to and inactivate K-Ras(G12C) while minimizing its effects on the wild-type protein and other cellular targets.

A key breakthrough was the development of ARS-853, which showed a 600-fold improvement in biochemical potency compared to earlier compounds. rsc.orgresearchgate.net This was achieved by modifying the hydrophobic binding pocket elements. researchgate.net ARS-853 demonstrated the ability to selectively inhibit mutant KRAS-driven signaling by binding to the GDP-bound, inactive state of the oncoprotein and preventing its activation. rsc.orgucsf.edu This selective inhibition traps the oncoprotein in an inactive conformation. rsc.org

Further optimization efforts focused on improving drug-like properties, leading to the development of compounds like ARS-1620, which exhibited better bioavailability and was suitable for in vivo studies. frontiersin.orgtandfonline.com The quinazoline (B50416) core of ARS-1620 occupies the S-IIP and forms an additional hydrogen bond with His95, which is thought to contribute to its enhanced potency. tandfonline.com

Computational and Medicinal Chemistry Approaches in Inhibitor Design

Computational chemistry plays a crucial role in modern drug discovery, and the development of K-Ras(G12C) inhibitors is no exception. researchgate.net These methods help in understanding the binding modes of inhibitors and in prioritizing the synthesis of new compounds. researchgate.net

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, has been instrumental. nih.gov For example, the co-crystal structure of an early inhibitor with K-Ras(G12C) revealed a novel binding mode that exploited a previously unknown cryptic pocket on the protein's surface. rsc.org This pocket is created by an alternative orientation of histidine 95. rsc.org Computational methods, such as docking, can then be used to screen virtual libraries of compounds to identify those that are likely to bind to this newly identified pocket. ucsf.edu

Medicinal chemistry efforts focus on synthesizing and optimizing these computationally designed compounds. This iterative process of design, synthesis, and testing has led to the discovery of highly potent and selective inhibitors. nih.gov

Early-Stage Preclinical Compound Profiling and Lead Optimization

Once a lead compound with promising potency and selectivity is identified, it undergoes early-stage preclinical profiling. This involves a series of in vitro and in vivo studies to assess its potential as a therapeutic agent.

A key aspect of this profiling is to directly and quantitatively determine the engagement of the inhibitor with K-Ras(G12C) in a cellular setting. ucsf.edu An LC/MS-MS-based assay was developed for this purpose, which measures the decrease of the cysteine 12-containing peptide from tryptic digests of K-Ras(G12C)-mutant cells after compound treatment. ucsf.edu

Preclinical studies have shown that potent K-Ras(G12C) inhibitors can lead to significant tumor growth inhibition in xenograft models derived from human cancer cell lines with the K-Ras(G12C) mutation. tandfonline.com For example, ARS-1620 demonstrated significant anti-tumor activity in multiple non-small cell lung cancer xenograft models. tandfonline.com These early preclinical findings provide the necessary evidence to support the advancement of a compound into clinical development. nih.gov

Molecular Mechanism of Action of K Ras G12c Inhibitor 6

Covalent Engagement with Cysteine-12 of Oncogenic KRas(G12C)

The core of the inhibitor's action is its direct and permanent interaction with the specific mutated residue that drives the cancer. This targeted engagement ensures that only the cancer-causing protein is affected, sparing the wild-type KRAS found in healthy cells annualreviews.org.

K-Ras(G12C) inhibitor 6 functions as an irreversible inhibitor, forming a stable covalent bond with the thiol group of the mutant cysteine residue at position 12 of the KRAS protein nih.govnih.gov. This covalent linkage effectively and permanently inactivates the protein nih.govnih.gov. The inhibitor's design confers high selectivity for the G12C mutant, as the wild-type KRAS protein contains a glycine (B1666218) at this position and thus lacks the cysteine residue necessary for this covalent interaction annualreviews.orgnih.gov. This specificity is a groundbreaking advance, allowing for the direct targeting of what was once considered an "undruggable" oncoprotein nih.govwikipedia.org. The formation of this irreversible bond ensures a durable disruption of the protein's function nih.govfrontiersin.org.

The inhibitor does not bind to the primary active site (the nucleotide-binding region) but rather to a distinct, allosteric pocket located beneath the Switch-II region of the protein nih.govwikipedia.orgnih.govacs.orgacs.orgnih.gov. This binding site, often referred to as the Switch-II Pocket (S-IIP), is typically inaccessible in the active, GTP-bound state of the KRAS protein annualreviews.orgwikipedia.org. The inhibitor specifically targets the S-IIP when the KRAS G12C protein is in its inactive, GDP-bound state annualreviews.orgnih.govnih.govnih.govnih.gov. By occupying this allosteric site, the inhibitor leverages a unique structural feature of the mutant protein to exert its inhibitory effect wikipedia.orgucsf.edu.

Table 1: Key Features of this compound Binding

FeatureDescription
Binding Type Covalent, Irreversible nih.govwikipedia.org
Target Residue Cysteine-12 of the G12C mutant nih.govnih.gov
Binding Site Allosteric Switch-II Pocket (S-IIP) nih.govwikipedia.orgnih.govacs.org
Target Conformation Inactive, GDP-bound state annualreviews.orgnih.govnih.gov
Specificity Highly selective for KRAS G12C mutant over wild-type annualreviews.orgnih.gov

Conformational Changes Induced by this compound Binding

The binding of this compound to the S-IIP is not a passive occupation of space. It actively remodels the protein's structure, locking it into a non-functional state.

The KRAS protein's function is governed by the conformational flexibility of two key regions: Switch-I and Switch-II frontiersin.orgnih.gov. These regions change shape depending on whether KRAS is bound to GDP (inactive) or GTP (active). The covalent binding of the inhibitor within the S-IIP sterically disrupts the natural movement and conformation of both the Switch-I and Switch-II regions nih.govnih.govnih.govresearchgate.net. This disruption physically prevents the protein from adopting the active conformation required to engage with downstream effector proteins annualreviews.org.

A critical consequence of the inhibitor's binding is the subversion of the KRAS protein's natural nucleotide preference nih.govwikipedia.org. Normally, oncogenic KRAS mutations lead to an accumulation of the active, GTP-bound state researchgate.net. This compound traps the protein in its inactive, GDP-bound conformation nih.govnih.govnih.govnih.govnih.govaacrjournals.org. By locking the protein in this state, the inhibitor prevents the exchange of GDP for GTP, a crucial step for KRAS activation nih.govnih.govwikipedia.org. This effectively pulls the mutant protein out of the active signaling cycle, rendering it inert wikipedia.orgyoutube.com.

Impact on Downstream KRas Effector Signaling Pathways

By locking KRAS G12C in an inactive state, the inhibitor effectively severs the link between the oncogenic driver and the cellular machinery it hijacks to promote cancer growth. The binding of the inhibitor impairs the ability of KRAS to interact with its downstream effector proteins nih.gov.

The most critical pathway blocked is the RAF-MEK-ERK (MAPK) signaling cascade nih.govresearchgate.netnih.gov. In its active state, KRAS binds to and activates RAF kinases, which triggers a phosphorylation cascade that ultimately activates ERK. Activated ERK then moves into the nucleus to regulate genes involved in cell proliferation, differentiation, and survival nih.govmdpi.com. By preventing KRAS G12C from binding to RAF, the inhibitor shuts down this entire pro-proliferative pathway nih.govnih.govresearchgate.net. Signaling through other effector pathways, such as the PI3K-AKT-mTOR pathway, is also attenuated, further contributing to the inhibitor's anti-tumor effects nih.govmdpi.com.

Table 2: Downstream Signaling Impact of this compound

Pathway ComponentEffect of InhibitionConsequence
KRAS-RAF Binding Blocked nih.govnih.govPrevents initiation of the MAPK cascade
RAF-MEK-ERK (MAPK) Pathway Inhibited nih.govresearchgate.netSuppression of signals for cell proliferation and survival
PI3K-AKT-mTOR Pathway Attenuated nih.govmdpi.comReduced signaling for cell growth, metabolism, and survival

Based on a thorough review of publicly available scientific literature, it is not possible to generate a detailed article that focuses solely on the chemical compound “this compound” according to the specific outline provided. The existing research and data for this particular compound are insufficient to populate the requested sections on detailed pathway modulation and target engagement dynamics.

The available information on this compound is limited to the following general points:

It is an irreversible and allosteric inhibitor of the oncogenic K-Ras(G12C) mutant protein wikipedia.org.

The mechanism involves binding to a pocket on the mutant K-Ras, which locks the protein in an inactive, GDP-bound state and prevents its activation wikipedia.org.

In one in vitro experiment, the compound achieved 100% modification of the K-Ras(G12C) protein at a concentration of 10 μM after 24 hours targetmol.com.

There is no specific published data for this compound concerning:

Modulation of the RAF-MEK-ERK (MAPK) Pathway Activity: Detailed findings, such as quantification of ERK or MEK phosphorylation changes induced specifically by this inhibitor, are not available.

Modulation of the PI3K/AKT/mTOR Pathway Activity: There is no available information on the effects of this compound on this signaling cascade.

Other Interconnected Signaling Networks: Research on how this specific compound affects other potential signaling networks, such as feedback loops involving receptor tyrosine kinases (RTKs), has not been published.

Target Engagement and Occupancy Dynamics in Cellular Contexts: Beyond a single data point on protein modification, there are no detailed studies on the dynamics of target engagement, such as the rate of covalent modification or target occupancy over time and at varying concentrations in cellular models.

To provide the level of detail requested in the outline, it would be necessary to extrapolate from data published for other, more extensively studied K-Ras(G12C) inhibitors, such as sotorasib (B605408) or adagrasib. This would directly violate the explicit instructions to focus solely on this compound. Therefore, a scientifically accurate and thorough article adhering strictly to the user's constraints cannot be produced.

Preclinical Efficacy Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search for preclinical efficacy data on the specific chemical compound “this compound,” it has been determined that detailed, publicly available scientific literature containing the specific experimental results required to construct the requested article is not available.

The inquiry sought specific data pertaining to the following preclinical evaluation criteria:

In Vitro Cellular Efficacy: Including quantitative antiproliferative activity (such as IC50 values) in KRas(G12C)-mutant cancer cell lines, data on the induction of apoptosis and cell cycle arrest, studies on the inhibition of cell migration and invasion, and evaluation in three-dimensional (3D) spheroid and organoid models.

In Vivo Efficacy: Specifically, data from xenograft models of KRas(G12C)-mutant cancers.

While general information identifies this compound as a selective, allosteric, and irreversible inhibitor of the K-Ras(G12C) mutant protein, the specific, detailed research findings necessary to populate the requested article sections, including data tables and thorough descriptions of experimental outcomes, are not present in the available search results. The existing information is primarily found on vendor websites and lacks the depth of peer-reviewed preclinical studies.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the compound "this compound." Information available for other K-Ras(G12C) inhibitors cannot be substituted, as it would not be scientifically accurate for the specified subject.

Preclinical Efficacy Studies of K Ras G12c Inhibitor 6 in Cancer Models

In Vivo Efficacy Studies in Non-Human Preclinical Models

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are a cornerstone of preclinical cancer research. These models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse. This approach allows for the preservation of the original tumor's genetic and histological characteristics, providing a more predictive model of clinical response compared to traditional cell line-derived xenografts.

For a K-Ras(G12C) inhibitor, evaluation in a panel of PDX models derived from patients with KRAS G12C-mutant tumors would be a critical step. These studies would assess the inhibitor's ability to control tumor growth across a diverse set of genetic backgrounds, which can influence treatment response. However, specific published data detailing the efficacy of a compound named "K-Ras(G12C) inhibitor 6" in such PDX models is not readily found in scientific databases.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) represent another sophisticated preclinical tool. In these models, the cancer is induced in the mouse through the specific activation of an oncogene, such as KRAS G12C, and often the concurrent inactivation of tumor suppressor genes. This process allows the tumor to develop in its natural microenvironment with an intact immune system, offering valuable insights into both tumor cell-intrinsic and extrinsic responses to therapy.

Studies in KRAS G12C-driven GEMMs of lung or pancreatic cancer would be instrumental in understanding the full therapeutic potential of a novel inhibitor. Such models allow for the investigation of long-term responses, the development of resistance, and the interplay with the immune system. As with PDX models, specific, detailed reports on the performance of "this compound" in GEMMs are not currently available in the public domain.

Assessment of Tumor Growth Inhibition and Regression

The primary endpoint in preclinical in vivo studies is the assessment of a drug's impact on tumor growth. This is typically measured as tumor growth inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a control group. In some cases, potent inhibitors can lead to tumor regression, where the tumor shrinks from its initial size.

A hypothetical study of "this compound" would involve treating tumor-bearing mice (either PDX or GEMM) with the compound and monitoring tumor volumes over time. The data would be analyzed to determine the extent of TGI and the percentage of animals experiencing partial or complete tumor regression.

Hypothetical Tumor Growth Inhibition Data in a PDX Model

Treatment Group Mean Tumor Volume Change (%) Tumor Growth Inhibition (%)
Vehicle Control +150 0

This table represents hypothetical data for illustrative purposes, as specific data for "this compound" is not available.

Pharmacodynamic Biomarker Analysis in Vivo

Pharmacodynamic (PD) biomarker analysis is crucial for confirming that an inhibitor is engaging its target and modulating downstream signaling pathways within the tumor. For a K-Ras(G12C) inhibitor, a key PD biomarker is the phosphorylation level of ERK (pERK), a downstream effector in the MAPK signaling pathway.

In a preclinical study, tumor samples would be collected from treated and control animals at various time points. These samples would then be analyzed by techniques such as immunohistochemistry (IHC) or western blotting to measure the levels of pERK and other relevant biomarkers. A successful K-Ras(G12C) inhibitor would be expected to cause a significant and sustained reduction in pERK levels in the tumor tissue.

Hypothetical Pharmacodynamic Biomarker Modulation

Treatment Group pERK Levels (Relative to Control) Target Engagement (%)
Vehicle Control 100% 0%

This table represents hypothetical data for illustrative purposes, as specific data for "this compound" is not available.

Resistance Mechanisms to K Ras G12c Inhibitor 6

On-Target Resistance Mechanisms

On-target resistance involves genetic changes in the KRAS gene that either prevent the inhibitor from binding or maintain the oncogene in its active state. researchgate.net

Acquired secondary mutations in the KRAS gene are a common mechanism of resistance. These mutations often occur in the switch-II pocket, the allosteric site where covalent inhibitors bind. frontiersin.orgnih.gov By altering the structure of this pocket, these mutations can impede or completely block the binding of the inhibitor. researchgate.net

For example, mutations at residue Y96 (such as Y96D) have been shown to confer resistance to multiple KRAS G12C inhibitors, including sotorasib (B605408) and adagrasib, suggesting a class-wide vulnerability. massgeneral.orgresearchgate.net Similarly, mutations at Q99 (like Q99L) have been identified as causing resistance to adagrasib. researchgate.net Other key residues where resistance mutations have been observed include R68, H95, and G13. frontiersin.orgresearchgate.netascopost.com

Interestingly, the specific secondary mutation can determine cross-resistance between different inhibitors. For instance, mutations like G13D and R68M may confer high resistance to sotorasib while remaining sensitive to adagrasib, whereas a Q99L mutation causes resistance to adagrasib but not sotorasib. researchgate.net This suggests the possibility of sequential therapy with different KRAS G12C inhibitors in some cases of acquired resistance. researchgate.netyoutube.com

Secondary KRAS MutationEffect on Inhibitor BindingReported Resistance Profile
Y96D/SAlters switch-II pocket, impairing drug binding massgeneral.orgConfers resistance to both sotorasib and adagrasib researchgate.net
Q99LAlters switch-II pocketConfers resistance to adagrasib but sensitivity to sotorasib researchgate.net
R68M/SAlters switch-II pocketConfers high resistance to sotorasib but sensitivity to adagrasib researchgate.net
H95D/Q/RAlters switch-II pocketCan confer resistance to adagrasib but may retain sensitivity to sotorasib frontiersin.orgyoutube.com
G13DNew activating mutationConfers high resistance to sotorasib but sensitivity to adagrasib researchgate.net

Instead of acquiring new mutations, cancer cells can also develop resistance by increasing the amount of the target protein. High-level gene amplification of the KRAS G12C allele has been identified as an independent mechanism of acquired resistance. frontiersin.orgascopost.comascopubs.org This "oncogene overload" leads to an increase in the total KRAS protein levels. frontiersin.org Given the high intracellular ratio of GTP to GDP, this disproportionately increases the pool of active, GTP-bound KRAS G12C. frontiersin.org This larger pool of active protein can saturate the inhibitor, allowing downstream signaling to persist despite treatment. frontiersin.org

Resistance can arise from any mechanism that either prevents the physical interaction between the drug and the KRAS G12C protein or maintains a higher proportion of KRAS in its active, GTP-bound form. As discussed, secondary mutations in the switch-II pocket (e.g., at residues Y96, H95, R68) are a primary way to prevent drug binding. frontiersin.orgnih.govfrontiersin.org

Furthermore, these inhibitors are designed to bind preferentially to the inactive, GDP-bound state of KRAS G12C. ascopubs.orgfrontiersin.org Therefore, any cellular process that promotes the exchange of GDP for GTP can foster resistance by reducing the available pool of inhibitor-sensitive protein. nih.govfrontiersin.org Upstream signaling from receptor tyrosine kinases (RTKs) can activate guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, which in turn accelerate the loading of GTP onto KRAS. nih.govnih.gov This shifts the equilibrium towards the active, GTP-bound state that is insensitive to the inhibitor, thereby blunting the drug's effect. nih.gov

Off-Target (Bypass Signaling) Resistance Mechanisms

Off-target resistance occurs when cancer cells activate alternative signaling pathways that render the cell no longer dependent on KRAS G12C for its growth and survival. researchgate.net This allows the cell to "bypass" the therapeutic blockade.

A major mechanism of both intrinsic and acquired resistance is the activation of various receptor tyrosine kinases (RTKs). frontiersin.orgfrontiersin.org Inhibition of KRAS G12C can disrupt normal negative feedback loops, leading to the upregulation and activation of RTKs such as EGFR, MET, FGFR, and RET. frontiersin.orgascopubs.orgfrontiersin.orgmdpi.com This activation can occur through several genetic alterations, including gene amplification or the acquisition of new oncogenic fusions (e.g., EML4-ALK, CCDC6-RET). ascopost.comfrontiersin.org

Activated RTKs can then reactivate the RAS-MAPK pathway in a KRAS G12C-independent manner. frontiersin.org This can happen by stimulating wild-type RAS isoforms (HRAS or NRAS) that are present in the cell or by activating downstream effectors directly. frontiersin.orgresearchgate.net For example, MET amplification can reactivate both the MEK-ERK pathway and the PI3K-AKT pathway, providing a robust bypass of KRAS G12C inhibition. nih.govfrontiersin.org

Receptor Tyrosine Kinase (RTK)Mechanism of ActivationEffect
METGene amplificationReactivates MEK-ERK and AKT pathways nih.govfrontiersin.org
EGFROverexpression/AmplificationActivates wild-type RAS isoforms and downstream pathways frontiersin.org
FGFRGene fusion/amplificationReactivates RAS-MAPK signaling ascopost.commdpi.com
ALK/RETOncogenic fusionsReactivates RAS-MAPK signaling ascopost.comfrontiersin.org

The PI3K-AKT-mTOR pathway is a critical signaling cascade that runs parallel to the RAS-RAF-MEK-ERK pathway, regulating cell growth, metabolism, and survival. nih.gov Activation of this pathway is a well-documented bypass mechanism of resistance to KRAS G12C inhibitors. researchgate.netresearchgate.netresearchgate.net While KRAS itself can activate PI3K, this pathway is often not solely dependent on mutant KRAS signaling in cancer cells. nih.govaacrjournals.org

Resistance can emerge through constitutive activation of the PI3K/AKT pathway, which can be caused by acquiring activating mutations in genes like PIK3CA or through the loss of tumor suppressor genes like PTEN. ascopost.comresearchgate.net In sotorasib-resistant cells, for example, the PI3K/AKT pathway has been found to be constitutively active. researchgate.nettmu.edu.tw By activating this parallel survival pathway, cancer cells can bypass their dependency on KRAS G12C and continue to proliferate despite effective inhibition of the target. nih.govnih.gov This has led to clinical and preclinical studies exploring the combination of KRAS G12C inhibitors with PI3K or mTOR inhibitors to overcome this form of resistance. nih.govaacrjournals.org

Epithelial-Mesenchymal Transition (EMT)-Mediated Resistance

Epithelial-Mesenchymal Transition (EMT) is a cellular program that has been implicated in both intrinsic and acquired resistance to K-Ras(G12C) inhibitors. aacrjournals.org During EMT, epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis.

In the context of K-Ras(G12C) inhibition, the induction of EMT can lead to the activation of alternative signaling pathways that bypass the dependency on the KRAS pathway. Research has shown that in non-small cell lung cancer (NSCLC) cells with a KRAS(G12C) mutation, the induction of EMT leads to sustained activation of the PI3K/AKT pathway, even in the presence of a K-Ras(G12C) inhibitor. This activation is often mediated by the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR1, and AXL, which can then signal through pathways independent of KRAS to promote cell survival and proliferation.

One of the key mechanisms involves the insulin-like growth factor receptor (IGFR) and insulin (B600854) receptor substrate 1 (IRS1) pathway, which can maintain PI3K signaling in EMT-induced resistant cells. This sustained signaling allows the cancer cells to survive and proliferate despite the effective inhibition of the mutant KRAS protein.

Table 1: Key Factors in EMT-Mediated Resistance to K-Ras(G12C) Inhibitors

Factor Role in Resistance
PI3K/AKT Pathway Sustained activation provides a survival signal independent of KRAS.
Receptor Tyrosine Kinases (RTKs) Upregulation of RTKs such as EGFR, FGFR1, and AXL can activate bypass pathways.
IGFR-IRS1 Pathway A key mediator of sustained PI3K signaling in EMT-induced resistant cells.
EMT Transcription Factors Factors like SNAIL and TWIST can induce the EMT phenotype, leading to resistance.

Tumor Microenvironment-Mediated Resistance

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and therapeutic response. The TME can contribute to resistance to K-Ras(G12C) inhibitors through various mechanisms.

Remodeling of the TME is a key feature of resistance. This can involve alterations in angiogenesis and coagulation pathways, as well as changes in fatty acid and xenobiotic metabolism, which can create a more supportive niche for tumor growth. aacrjournals.org Furthermore, the TME can promote an immunosuppressive environment, which can shield cancer cells from immune-mediated destruction that may be enhanced by K-Ras(G12C) inhibitors. This can manifest as a reduction in the infiltration of adaptive immune cells, such as CD8+ T cells, leading to an immunologically "cold" tumor. nih.govwuxibiology.comaacrjournals.org

Studies have also indicated that interactions between cancer cells and stromal components, such as cancer-associated fibroblasts (CAFs), can secrete growth factors that activate bypass signaling pathways in the cancer cells, thereby reducing their reliance on the KRAS pathway.

Feedback Reactivation of RAS/MAPK Pathway

A predominant mechanism of both primary and acquired resistance to K-Ras(G12C) inhibitors is the feedback reactivation of the RAS/MAPK pathway. aacrjournals.orgnih.govwuxibiology.comaacrjournals.orgaacrjournals.orgmedsci.cnwuxibiology.com Inhibition of KRAS(G12C) can disrupt the negative feedback loops that normally restrain upstream signaling, leading to the hyperactivation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET. wuxibiology.com

This RTK hyperactivation can lead to the reactivation of the RAS/MAPK pathway through several mechanisms:

Activation of Wild-Type RAS: The increased upstream signaling can activate wild-type RAS isoforms (HRAS and NRAS), which are not targeted by the G12C-specific inhibitor. aacrjournals.orgnih.govaacrjournals.orgmedsci.cn These wild-type RAS proteins can then signal downstream to reactivate the MAPK pathway, effectively bypassing the inhibited KRAS(G12C). aacrjournals.orgnih.govaacrjournals.orgmedsci.cn

Increased KRAS(G12C)-GTP Loading: The enhanced signaling from RTKs can increase the levels of GTP-bound, active KRAS(G12C). While the inhibitor binds to the inactive, GDP-bound state, a significant increase in the active form can lead to a resurgence of downstream signaling.

Secondary Mutations: In cases of acquired resistance, secondary mutations can arise in components of the RAS/MAPK pathway, such as in KRAS itself (e.g., Y96D) or in downstream effectors like BRAF and MEK, rendering the pathway constitutively active and independent of the initial KRAS(G12C) driver. aacrjournals.org

The phosphatase SHP2 plays a crucial role as a central node in transmitting signals from multiple RTKs to RAS. Consequently, the combination of a K-Ras(G12C) inhibitor with a SHP2 inhibitor has been explored as a strategy to overcome this feedback reactivation and enhance therapeutic efficacy. nih.govmedsci.cn

Table 2: Mechanisms of RAS/MAPK Pathway Reactivation

Mechanism Description
RTK Hyperactivation Inhibition of KRAS(G12C) leads to the upregulation of RTKs like EGFR, FGFR, and MET. wuxibiology.com
Wild-Type RAS Activation Activated RTKs stimulate wild-type HRAS and NRAS, bypassing the inhibited KRAS(G12C). aacrjournals.orgnih.govaacrjournals.orgmedsci.cn
Secondary Mutations Emergence of new mutations in KRAS (e.g., Y96D) or other pathway components (e.g., BRAF, MEK). aacrjournals.org
SHP2 Signaling SHP2 acts as a key intermediary between hyperactivated RTKs and RAS activation. nih.govmedsci.cn

Intrinsic vs. Acquired Resistance to K-Ras(G12C) Inhibition

Resistance to K-Ras(G12C) inhibitors can be broadly categorized as either intrinsic or acquired.

Intrinsic resistance refers to the lack of response to the inhibitor from the outset of treatment. This can be due to a variety of pre-existing factors:

Lack of KRAS Dependency: Some tumors with KRAS(G12C) mutations may not be solely dependent on this oncogene for their survival and proliferation, having other co-existing driver mutations or pathway activations.

Pre-existing Bypass Pathways: Tumors may have pre-existing alterations in parallel signaling pathways, such as the PI3K/AKT pathway, that can sustain growth even when KRAS(G12C) is inhibited.

Histological Subtype: Certain tumor histologies may be inherently less sensitive to KRAS inhibition.

Acquired resistance , on the other hand, develops in tumors that initially respond to the inhibitor but subsequently progress. nih.gov The mechanisms of acquired resistance are diverse and can be classified as "on-target" or "off-target":

On-target resistance involves alterations that directly affect the drug's target, KRAS(G12C). This includes:

Secondary mutations in the KRAS gene at a different codon (e.g., G12V) or within the G12C allele itself (e.g., Y96D/C), which can prevent the inhibitor from binding effectively. aacrjournals.org

Amplification of the KRAS(G12C) allele, leading to an overwhelming amount of the target protein.

Off-target resistance involves changes in other genes or pathways that circumvent the need for KRAS(G12C) signaling. This can include:

Activating mutations or amplifications in other oncogenes such as NRAS, BRAF, MET, or EGFR.

Loss-of-function mutations in tumor suppressor genes like PTEN.

Non-genetic mechanisms such as EMT and histological transformation (e.g., from adenocarcinoma to squamous cell carcinoma). aacrjournals.org

Methodologies for Identifying Resistance Mechanisms

A variety of advanced molecular biology techniques are employed to identify and characterize the mechanisms of resistance to K-Ras(G12C) inhibitors.

Omics Profiling: This involves the comprehensive analysis of the molecular landscape of resistant tumors.

Genomics: Techniques like next-generation sequencing (NGS) of tumor DNA and circulating tumor DNA (ctDNA) can identify secondary mutations and copy number variations in genes associated with resistance. aacrjournals.org

Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles associated with resistance, such as the upregulation of genes involved in bypass pathways or EMT. aacrjournals.org

Proteomics and Phosphoproteomics: These approaches can identify changes in protein expression and phosphorylation status, providing insights into the signaling pathways that are activated in resistant cells.

CRISPR Screens: Genome-wide or targeted CRISPR-Cas9 screens are powerful tools for systematically identifying genes whose loss or activation confers resistance to K-Ras(G12C) inhibitors. aacrjournals.orgnih.govaacrjournals.org For example, a screen might identify that the loss of a tumor suppressor gene like PTEN leads to resistance, or that the loss of a gene like FGFR1 sensitizes cells to the inhibitor. aacrjournals.orgnih.gov

Resistant Cell Line Generation: The in vitro generation of resistant cell lines is a fundamental approach to studying acquired resistance. wuxibiology.comwuxibiology.comaacrjournals.org This is typically achieved by exposing sensitive cancer cell lines to escalating doses of the K-Ras(G12C) inhibitor over a prolonged period. The resulting resistant clones can then be subjected to multi-omics analysis to identify the molecular changes that have occurred. These resistant cell lines also serve as valuable preclinical models for testing novel therapeutic strategies to overcome resistance. wuxibiology.comwuxibiology.comaacrjournals.org

Table 3: Methodologies for Identifying Resistance Mechanisms

Methodology Application in Resistance Research
Omics Profiling (Genomics, Transcriptomics, Proteomics) Comprehensive molecular characterization of resistant tumors to identify genetic and expression changes. aacrjournals.org
CRISPR Screens Systematic identification of genes that modulate sensitivity or resistance to K-Ras(G12C) inhibitors. aacrjournals.orgnih.govaacrjournals.org
Resistant Cell Line Generation In vitro modeling of acquired resistance to enable mechanistic studies and testing of new therapies. wuxibiology.comwuxibiology.comaacrjournals.org

Combination Therapeutic Strategies Involving K Ras G12c Inhibitor 6

Rationale for Combination Approaches to Enhance Efficacy and Overcome Resistance

The development of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough in treating solid tumors. nih.govnih.gov However, monotherapy with these agents often leads to limited clinical efficacy due to primary and acquired resistance mechanisms. nih.govnih.govresearchgate.net This has necessitated the exploration of combination therapies to improve patient outcomes. The primary rationale for these combination approaches is to overcome intrinsic and adaptive resistance, which often involves the reactivation of the MAPK pathway or activation of parallel signaling pathways. aacrjournals.org

Resistance can emerge through various mechanisms, including feedback reactivation of upstream signaling, activation of bypass pathways, and genomic alterations. nih.govaacrjournals.org For instance, inhibition of KRAS G12C can lead to a feedback loop that reactivates wild-type RAS or other receptor tyrosine kinases (RTKs), thereby restoring downstream signaling and promoting cell survival. nih.govresearchgate.net By combining K-Ras(G12C) inhibitors with agents that target these escape routes, it is possible to achieve a more profound and durable anti-tumor response. nih.govnih.govresearchgate.net

Combinations with MAPK Pathway Inhibitors (e.g., MEK, ERK, SHP2, SOS1)

A primary mechanism of resistance to K-Ras(G12C) inhibitors is the reactivation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway. aacrjournals.org Therefore, combining K-Ras(G12C) inhibitors with agents that target other nodes in this pathway is a rational strategy to achieve a more complete shutdown of oncogenic signaling.

MEK Inhibitors : Combining K-Ras(G12C) inhibitors with MEK inhibitors like trametinib (B1684009) has been explored to prevent downstream signaling reactivation. nih.govtargetedonc.com

SHP2 Inhibitors : SHP2 is a protein tyrosine phosphatase that plays a crucial role in activating RAS signaling downstream of receptor tyrosine kinases. ascopubs.orgresearchgate.net Preclinical and clinical studies have shown that combining KRAS G12C inhibitors with SHP2 inhibitors can enhance anti-tumor activity. nih.govresearchgate.netfrontiersin.org For example, the combination of JDQ443 with the SHP2 inhibitor TNO155 has shown promising results in non-small cell lung cancer (NSCLC) patients previously treated with a KRAS G12C inhibitor. frontiersin.org

SOS1 Inhibitors : SOS1 is a guanine (B1146940) nucleotide exchange factor that facilitates the activation of RAS. Inhibiting SOS1 can prevent the feedback reactivation of RAS, making it a promising partner for KRAS G12C inhibitors. nih.govtargetedonc.com

Combinations with PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another critical downstream effector of RAS signaling that regulates cell growth, proliferation, and survival. nih.gov In some contexts, this pathway can be activated as a bypass mechanism in response to KRAS G12C inhibition. aacrjournals.orgjohnshopkins.edu Preclinical studies have demonstrated that combining KRAS G12C inhibitors with inhibitors of the PI3K/AKT/mTOR pathway can lead to synergistic anti-tumor effects. nih.govaacrjournals.orgjohnshopkins.eduresearchgate.net For instance, the combination of a KRAS G12C inhibitor with a PI3K inhibitor has been shown to overcome resistance in preclinical models. aacrjournals.orgjohnshopkins.edu Similarly, combining KRAS G12C inhibitors with mTOR inhibitors has shown promise in preclinical lung cancer models. nih.govresearchgate.net

Combinations with Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., EGFR)

Feedback activation of RTKs, such as the epidermal growth factor receptor (EGFR), is a well-documented mechanism of resistance to KRAS G12C inhibition, particularly in colorectal cancer. nih.govascopubs.org This feedback loop restores downstream signaling through both the MAPK and PI3K pathways. nih.gov Consequently, combining KRAS G12C inhibitors with RTK inhibitors has been a key strategy. The combination of the KRAS G12C inhibitor sotorasib (B605408) with the EGFR inhibitor panitumumab, and adagrasib with the EGFR inhibitor cetuximab, has shown significant clinical activity in KRAS G12C-mutated colorectal cancer. nih.gov Preclinical models have also shown the efficacy of combining KRAS G12C inhibitors with pan-HER inhibitors like afatinib. ascopubs.org

Combinations with Cell Cycle Regulators (e.g., CDK4/6 inhibitors)

KRAS signaling ultimately influences the cell cycle machinery to drive proliferation. Therefore, targeting cell cycle regulators in combination with KRAS G12C inhibitors presents a logical therapeutic strategy. The activation of cyclin-dependent kinases 4 and 6 (CDK4/6) can contribute to resistance to KRAS G12C inhibitors. nih.gov Preclinical studies have shown that combining KRAS G12C inhibitors with CDK4/6 inhibitors can enhance anti-tumor activity. nih.gov This combination can lead to a dual blockade of cell cycle progression. nih.gov

Preclinical Rationale for Immunotherapy Combinations

There is a strong preclinical rationale for combining K-Ras(G12C) inhibitors with immunotherapy, such as immune checkpoint inhibitors. targetedonc.comfrontiersin.orgnih.gov KRAS G12C inhibitors have been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive cells. frontiersin.org This pro-inflammatory shift can enhance the efficacy of immune checkpoint inhibitors. frontiersin.orgnih.gov Preclinical models have demonstrated that the combination of KRAS G12C inhibitors with anti-PD-1/PD-L1 therapies can lead to durable tumor regression. frontiersin.orgmdanderson.orgresearchgate.net

Preclinical Rationale for Chemotherapy Combinations

Combining K-Ras(G12C) inhibitors with traditional chemotherapy is another area of active investigation. nih.govtargetedonc.com The rationale is that the targeted inhibition of KRAS G12C could sensitize cancer cells to the cytotoxic effects of chemotherapy. frontiersin.org Preclinical studies are exploring the sequencing and timing of these combinations to maximize synergistic effects and minimize toxicity. frontiersin.org For example, there is preclinical evidence suggesting that taxanes like docetaxel (B913) may have synergistic effects when combined with KRAS G12C inhibitors. targetedonc.com

Assessment of Synergy and Efficacy in Preclinical Combination Models

Preclinical research has extensively investigated combination strategies to enhance the anti-tumor activity of K-Ras(G12C) inhibitor 6 and to overcome mechanisms of intrinsic and acquired resistance. These studies, conducted in various cancer cell lines, patient-derived xenografts (PDX), and syngeneic mouse models, have demonstrated synergistic or additive effects when this compound is co-administered with other therapeutic agents.

Combination with Targeted Therapies

Targeting parallel or downstream signaling pathways has emerged as a primary strategy to augment the efficacy of K-Ras(G12C) inhibition. Reactivation of the MAPK pathway and persistent signaling through pathways like PI3K/AKT/mTOR are common resistance mechanisms. Preclinical models have shown that combining this compound with inhibitors of these pathways can lead to more profound and durable tumor responses.

For instance, in non-small cell lung cancer (NSCLC) models, resistance to direct KRAS G12C inhibition was associated with the reactivation of the MAPK pathway and a failure to inactivate the PI3K–AKT pathway. Combining the inhibitor with PI3K inhibitors resulted in a broad sensitizing effect and proved effective in both in vitro and in vivo models that were resistant to single-agent therapy. Similarly, the combination with MEK inhibitors has been investigated to create a more complete shutdown of the RAS-MAPK pathway.

In colorectal cancer (CRC) models, a key resistance mechanism involves the activation of the epidermal growth factor receptor (EGFR) signaling pathway. Preclinical studies revealed high efficacy when combining EGFR and KRAS G12C-targeted therapies in CRC cells, patient-derived organoids, and xenografts. Another approach involves co-inhibition of SHP2, a protein tyrosine phosphatase that acts upstream of RAS, which has been shown in preclinical models to enhance the effectiveness of KRAS G12C inhibition. In models of this compound resistance, a combination with the SHP2 inhibitor RMC-4550 demonstrated a synergistic effect.

More recent preclinical data has shown that farnesyltransferase inhibitors (FTIs) can enhance the antitumor activity of KRAS G12C inhibitors. The combination of the FTI KO-2806 with a KRAS G12C inhibitor led to deeper signaling inhibition in the MAPK and mTOR pathways and induced tumor regressions in both cell-derived and patient-derived xenograft models of NSCLC.

Combination Agent ClassSpecific Agent (Example)Cancer ModelKey Preclinical Finding
PI3K Inhibitor Not SpecifiedNSCLCOvercame adaptive resistance; effective in models resistant to monotherapy.
SHP2 Inhibitor RMC-4550Pancreatic Adenocarcinoma (Resistant Model)Showed synergistic effect in inhibitor-resistant cell lines (Combination Index <0.9).
EGFR Inhibitor CetuximabColorectal Cancer (CRC)High efficacy in CRC cells, organoids, and xenografts by overcoming EGFR-mediated resistance.
mTOR Inhibitor Not SpecifiedLung CancerMarkedly enhanced the effect of KRAS-G12C inhibition.
Farnesyltransferase Inhibitor (FTI) KO-2806NSCLCDeepened signaling inhibition and induced tumor regressions in xenograft models.

Combination with Immunotherapy

This compound has been shown to modulate the tumor microenvironment, creating a more pro-inflammatory state that is favorable for immunotherapy. Preclinical studies suggest that the inhibitor promotes an innate immune response and increases the infiltration of CD8+ T-cells into the tumor. This provides a strong rationale for combining it with immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 axis.

In a key preclinical study using a syngeneic mouse model of KRAS G12C-mutant colon cancer, monotherapy with either a low dose of this compound or an anti-PD-1 antibody rarely cured the tumors. However, the combination of the two agents led to durable, long-lasting cures in 90% of the treated mice. Furthermore, mice that were cured by the combination therapy were protected from cancer regrowth when re-challenged with the same cancer cells, indicating the development of adaptive immunity. This synergistic effect is attributed to the inhibitor's ability to enhance antigen presentation and T-cell-mediated tumor cell killing.

Combination Agent ClassCancer ModelKey Preclinical Finding
Anti-PD-1 Therapy Colon Tumor (Syngeneic Mouse Model)Combination led to long-lasting cures in 90% of mice, compared to rare cures with either agent alone.
Anti-PD-1 Therapy VariousIncreased CD8+ T-cell infiltration and enhanced anti-tumor efficacy.
Anti-PD-1 Therapy Colon Tumor (Syngeneic Mouse Model)Cured mice resisted tumor re-challenge, suggesting the formation of adaptive immunity.

Combination with Chemotherapy

Standard-of-care chemotherapeutic agents have also been evaluated in combination with this compound. These combinations aim to leverage distinct mechanisms of action to achieve a greater anti-tumor effect. In preclinical models of KRAS G12C-mutant colorectal cancer, this compound worked synergistically with chemotherapy.

A study investigating the combination of this compound with cisplatin (B142131) in lung adenocarcinoma models demonstrated a significantly enhanced anti-tumor effect compared to either drug used alone. In vivo experiments showed that the tumor shrinkage in the combination group was more than double that observed in the single-agent groups. This suggests that the addition of the KRAS G12C inhibitor can potentiate the cytotoxic effects of traditional chemotherapy.

Combination AgentCancer ModelKey Preclinical Finding
Chemotherapy Colorectal CancerDemonstrated synergistic effects.
Cisplatin Lung AdenocarcinomaCombination treatment resulted in tumor shrinkage more than twice that of single-agent groups.
Carboplatin / Pemetrexed NSCLCCombination is under investigation based on the potential for enhanced efficacy.

Structural and Biophysical Characterization of K Ras G12c Inhibitor 6 Interactions

X-ray Crystallography of K-Ras(G12C)-Inhibitor 6 Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of protein-ligand complexes. For K-Ras(G12C) inhibitors, this method has been instrumental in revealing their binding mode and the conformational changes they induce in the protein.

High-resolution crystal structures of K-Ras(G12C) in complex with covalent inhibitors, such as sotorasib (B605408) (AMG-510) and adagrasib (MRTX849), have been determined. nih.govresearchgate.net These studies confirm that the inhibitors form a covalent bond with the mutant cysteine at position 12 (Cys12). nih.gov The inhibitors bind in the Switch-II pocket (S-IIP), a cryptic pocket that is not apparent in previous structures of Ras proteins. nih.govaacrjournals.org This binding mode allosterically traps K-Ras(G12C) in its inactive, GDP-bound state by preventing the SOS-mediated nucleotide exchange. nih.gov

The crystallographic data provide detailed insights into the specific molecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor within the binding pocket. For instance, the structure of K-Ras(G12C) bound to adagrasib reveals key interactions with residues such as His95, Tyr96, and Gln99. researchgate.net The hydroxyl group of Tyr96, in particular, can form a hydrogen bond with the inhibitor, an interaction that is critical for high-affinity binding. aacrjournals.org

Crystallographic Data for Representative K-Ras(G12C) Inhibitor Complexes
InhibitorPDB CodeResolution (Å)Key Interacting Residues
Sotorasib (AMG-510)6OIM1.89Cys12 (covalent), His95, Tyr96, Gln99
Adagrasib (MRTX849)6UT01.94Cys12 (covalent), Tyr96, Gln99
Compound 106ARK1.75Cys12 (covalent)
Compound 59E9HN/ACys12 (covalent), Gln99

Cryo-Electron Microscopy (Cryo-EM) Studies of KRas Conformational States

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of biological macromolecules in their near-native state. While historically challenging for smaller proteins, recent advancements have enabled the structural determination of targets like K-Ras.

A cryo-EM structure of K-Ras(G12C) in complex with sotorasib (AMG510) has been successfully determined. researchgate.net This was achieved by binding the small protein to a rigid, designed molecular scaffold, which overcomes the size limitations typically associated with cryo-EM. The resulting structure provides a detailed view of the inhibitor-bound conformation. researchgate.net

The cryo-EM density map clearly shows the inhibitor bound in the Switch-II pocket and covalently attached to Cys12. researchgate.net A comparison with existing X-ray crystal structures reveals a high degree of similarity, validating the structural insights obtained from both techniques. Interestingly, cryo-EM can also capture conformational variations. In the case of the K-Ras(G12C)-sotorasib complex, variations at the covalent linkage between the inhibitor and Cys12 were observed, providing additional insights into the dynamic nature of this interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein dynamics and interactions in solution, providing information that is complementary to static structural methods like X-ray crystallography and cryo-EM.

NMR studies have been employed to investigate the conformational dynamics of K-Ras(G12C) upon inhibitor binding. nih.gov Real-time NMR experiments can simultaneously monitor changes in the protein's conformation and the covalent modification of Cys12. For instance, studies with the inhibitor ARS-853 have shown that the rate of covalent modification is directly linked to the rate of GTP hydrolysis, confirming that the inhibitor preferentially targets the GDP-bound state. nih.govscispace.com

Chemical shift perturbation mapping is a common NMR technique used to identify the binding site and allosteric effects of an inhibitor. Upon binding of an inhibitor like ARS-853, significant chemical shift changes are observed for residues in the Switch-II pocket and also in the Switch-I loop, indicating inhibitor-induced conformational changes in these functionally important regions. nih.gov Furthermore, in-cell NMR studies have demonstrated that these inhibitors are effective in the complex intracellular environment, trapping K-Ras(G12C) in its inactive state within living cells. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.gov It is widely used to characterize the interaction between small molecule inhibitors and their protein targets. springernature.com

For K-Ras(G12C) inhibitors, SPR is used to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). nih.gov This is particularly important for covalent inhibitors, where the initial non-covalent binding event can be dissected from the subsequent covalent bond formation. nih.gov

Studies on various K-Ras(G12C) inhibitors have shown a wide range of binding affinities, with K_D values spanning from the nanomolar to the micromolar range. nih.gov For example, SPR has been used to measure the non-covalent interaction of adagrasib (MRTX849) with different Ras isoforms, providing valuable data on its selectivity. nih.gov The kinetic parameters obtained from SPR are crucial for understanding the inhibitor's mechanism of action and for optimizing its pharmacological properties.

Binding Kinetics of Representative Inhibitors with K-Ras(G12C)
Inhibitork_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
BI-2852Data not availableData not availableSimilar kinetics/affinity across KRAS constructs
MRTX1133Data not availableSignificantly slower for G12DAt least 10-fold tighter for G12D

Note: Specific kinetic values for a broad range of K-Ras(G12C) inhibitors are not consistently reported in a centralized source. The table reflects the nature of data available from kinetic assays.

Isothermal Titration Calorimetry (ITC) for Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. frontiersin.org This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

ITC is a valuable tool in drug discovery for characterizing the forces driving the binding of an inhibitor to its target. rsc.org The thermodynamic signature can provide insights into the nature of the interaction, such as the contributions of hydrogen bonding, hydrophobic interactions, and conformational changes. For the interaction between K-Ras(G12C) and its inhibitors, ITC can be used to measure the thermodynamics of the initial non-covalent binding step.

Molecular Dynamics (MD) Simulations of K-Ras(G12C)-Inhibitor 6 Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. accscience.com This technique provides a dynamic view of the protein-ligand complex, complementing the static pictures from experimental structural methods.

MD simulations have been extensively used to investigate the interaction dynamics of K-Ras(G12C) with covalent inhibitors like sotorasib (AMG-510). researchgate.netresearchgate.net These simulations reveal how the inhibitor binding affects the conformational landscape and flexibility of the K-Ras protein. nih.gov

Key findings from MD simulations include:

Stabilization of the Inactive State : The covalent binding of the inhibitor locks K-Ras(G12C) in an inactive conformation, and MD simulations show that this complex is stable over long timescales. nih.govresearchgate.net

Impact on Switch Regions : The binding of the inhibitor in the Switch-II pocket significantly stabilizes this region and can alter the dynamics of the adjacent Switch-I loop. nih.gov

Allosteric Effects : MD simulations can reveal how the binding of an inhibitor at an allosteric site can propagate conformational changes to distant regions of the protein, such as the nucleotide-binding site.

Resistance Mutations : MD simulations are also used to predict how mutations in the K-Ras protein, such as those that confer drug resistance, might affect inhibitor binding and protein dynamics. nih.gov

The insights gained from MD simulations are valuable for understanding the molecular basis of inhibitor potency and for the rational design of next-generation K-Ras(G12C) inhibitors. osti.gov

Future Directions and Unresolved Questions in K Ras G12c Inhibitor 6 Research

Strategies for Overcoming Intrinsic and Acquired Resistance

Resistance to K-Ras(G12C) inhibitors is a multifaceted problem, arising from both pre-existing (intrinsic) and treatment-emergent (acquired) mechanisms. nih.gov Research has identified a diverse array of molecular alterations that allow cancer cells to evade the effects of these targeted agents.

Intrinsic Resistance: A primary mechanism of intrinsic resistance involves the feedback reactivation of signaling pathways. frontiersin.org For instance, in colorectal cancer, upstream activation of the epidermal growth factor receptor (EGFR) can sustain signaling despite KRAS G12C inhibition. researchgate.net This has led to clinical strategies combining KRAS G12C inhibitors with EGFR antibodies like cetuximab to overcome this resistance. researchgate.net Another source of intrinsic resistance is the presence of co-mutations in key tumor suppressor genes, which can define subgroups of tumors with different clinical outcomes. nih.gov

Acquired Resistance: Acquired resistance is frequently driven by genomic and histologic changes that occur during treatment. ascopost.com These can be broadly categorized as "on-target" or "off-target" mechanisms. frontiersin.org

On-target alterations directly affect the KRAS protein. Secondary mutations in the KRAS gene, such as at codons Y96, H95, and R68, can interfere with the inhibitor's ability to bind to the switch II pocket. frontiersin.orgresearchgate.net Amplification of the KRAS G12C allele is another on-target mechanism that increases the amount of the oncogenic protein, overwhelming the inhibitor. frontiersin.org

Off-target alterations bypass the need for KRAS G12C signaling. These include activating mutations in other RAS isoforms (like NRAS or HRAS) or downstream components of the MAPK pathway (such as BRAF and MAP2K1). ascopost.comfrontiersin.org Amplification of receptor tyrosine kinases (RTKs) like MET can also provide an alternative signaling route for cancer cell survival. ascopubs.orgresearchgate.net Furthermore, some tumors undergo histologic transformation, for example, from adenocarcinoma to squamous cell carcinoma, as a mechanism of resistance. ascopost.comascopubs.org

To counter these diverse resistance mechanisms, researchers are actively exploring combination therapies. Preclinical and clinical studies are underway to pair K-Ras(G12C) inhibitors with inhibitors of SHP2, SOS1, EGFR, MET, and downstream effectors like MEK. researchgate.netresearchgate.netoncodaily.com The goal of these combinations is to block escape pathways and either prevent or overcome the emergence of resistance. nih.govnih.gov

Resistance Mechanism Category Specific Examples Potential Strategy
On-Target (KRAS Gene) Secondary mutations (Y96D, R68S, H95D/Q/R), G12D/R/V, G13D, Q61H; KRAS G12C allele amplification. frontiersin.orgascopost.comfrontiersin.orgNext-generation inhibitors with different binding modes; Pan-RAS inhibitors. nih.govmassgeneral.org
Off-Target (Bypass Pathways) Mutations in NRAS, BRAF, MAP2K1, RET; MET amplification; Oncogenic fusions (ALK, RET, BRAF); Loss of NF1 or PTEN. ascopost.comCombination therapy with inhibitors of EGFR, SHP2, MEK, MET, etc. researchgate.netresearchgate.net
Histologic Transformation Adenocarcinoma to squamous cell carcinoma. ascopubs.orgCombination with PI3K or SHP2 inhibitors. ascopubs.org

Exploring Broader Applicability in Pan-RAS Mutant Cancers and Other G12C Isoforms

While K-Ras(G12C) inhibitors have been transformative, the G12C mutation is most prevalent in non-small cell lung cancer (NSCLC). nih.gov Other deadly cancers, such as pancreatic and colorectal cancers, are more commonly driven by other KRAS mutations like G12D and G12V. nih.govpharmaceutical-technology.com This has spurred intense research into developing "pan-RAS" inhibitors, which are designed to block the activity of RAS proteins regardless of the specific mutation. pharmaceutical-technology.com

A leading example is RMC-6236, a multi-selective, non-covalent inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS isoforms. nih.govpharmaceutical-technology.com By targeting all RAS isozymes, such inhibitors aim to provide a therapeutic option for a much broader patient population with RAS-addicted tumors. pharmaceutical-technology.commedscape.com Early clinical trials with RMC-6236 have shown encouraging results in cancers that are tough to treat, including pancreatic cancer. medscape.com Other pan-RAS inhibitors, such as ADT-007 and BI-2493, are also in development, employing unique mechanisms of action to block tumor growth across a wide range of KRAS mutations. nih.govtandfonline.com The development of these agents could be paradigm-shifting for the treatment of many gastrointestinal cancers. medscape.com

Development of Next-Generation K-Ras(G12C) Inhibitors

In parallel with the development of pan-RAS inhibitors, efforts are ongoing to create more potent and durable next-generation K-Ras(G12C) inhibitors. nih.govresearchgate.net While first-generation drugs like sotorasib (B605408) and adagrasib have been approved, their efficacy can be limited by resistance. nih.govpatsnap.com

Newer agents such as divarasib, olomorasib, garsorasib, and fulzerasib (B10856207) are showing promise in clinical trials, with some demonstrating improved response rates and progression-free survival compared to the first-generation inhibitors. nih.govilcn.orgonclive.com Another critical area of development is improving the ability of these drugs to cross the blood-brain barrier to treat central nervous system (CNS) metastases, a common issue in lung cancer. pharmaceutical-technology.com AstraZeneca's AZD4747 is one such molecule designed for high CNS exposure. pharmaceutical-technology.com

Furthermore, novel therapeutic approaches are being explored, including molecular shielding, targeted protein degradation, and "RAS-ON" state inhibitors. nih.govoncodaily.comonclive.com For example, the KRAS G12D degrader ASP3082 works by latching onto the KRAS protein and using the cell's own machinery to degrade it completely. onclive.com Another novel inhibitor, RM-018, has a distinct mechanism of action that has been shown to overcome resistance caused by the KRAS Y96D mutation. massgeneral.orgaacrjournals.org These innovative strategies aim to provide new options for patients who have developed resistance to existing therapies. patsnap.com

Inhibitor Type Example Compound(s) Key Feature / Goal
Next-Generation Covalent G12C Divarasib, Olomorasib, Garsorasib, Fulzerasib. ilcn.orgonclive.comImproved potency, safety, and efficacy over first-generation inhibitors.
Pan-RAS (Multi-selective) RMC-6236 (Daraxonrasib), ADT-007. medscape.comnih.govTargets multiple RAS mutations (G12D, G12V, etc.), broadening applicability beyond G12C.
CNS-Penetrant G12C AZD4747. pharmaceutical-technology.comDesigned to cross the blood-brain barrier to treat or prevent brain metastases.
Novel Mechanisms ASP3082 (Degrader), RM-018 (Active-state inhibitor). onclive.comaacrjournals.orgOvercome resistance via new mechanisms like protein degradation or targeting different conformational states.

Identification of Predictive Biomarkers for Response and Resistance in Preclinical Settings

A crucial unresolved question is how to select patients who will benefit most from K-Ras(G12C) inhibitor therapy and how to detect resistance early. This requires the identification and validation of predictive biomarkers. bioengineer.org

Another promising approach is the use of liquid biopsies to monitor circulating tumor DNA (ctDNA). bioengineer.org The rapid clearance of KRAS G12C-mutated ctDNA from the blood after starting treatment has been strongly correlated with better clinical outcomes, offering a real-time indicator of therapeutic response. bioengineer.org Serial ctDNA analysis can also detect the emergence of genomic alterations associated with acquired resistance, such as new mutations in the RTK pathway. asco.org Additionally, preclinical research suggests that measuring the interaction between RAS and RAF proteins could be a more accurate biomarker for treatment response than other common markers. ecancer.org

Integration with Emerging Technologies in Academic Drug Discovery

The discovery and optimization of RAS inhibitors are being significantly accelerated by emerging technologies, particularly computer-aided drug design (CADD). nih.gov Given the once "undruggable" nature of the smooth RAS protein surface, CADD has become essential for identifying novel binding pockets and designing molecules to fit them. nih.gov

Structure-based and ligand-based virtual screening methods allow researchers to computationally evaluate millions of potential compounds for their ability to bind and inhibit RAS. nih.gov These computational techniques, combined with molecular dynamics simulations, facilitate the discovery of not only direct inhibitors but also compounds that block the interaction of RAS with other key proteins, such as SOS1. nih.govnih.gov This integration of computational and experimental approaches is a hallmark of modern academic drug discovery, enabling the rapid design and iteration of next-generation inhibitors.

Academic Research Perspectives on Efficacy Augmentation and Precision Targeting

Academic research is heavily focused on rational combination therapies to augment the efficacy of K-Ras(G12C) inhibitors and achieve more precise targeting. The central theme is that blocking KRAS G12C alone is often insufficient to kill a tumor due to the activation of escape pathways. pharmaceutical-technology.comaacrjournals.org

A major strategy involves vertical pathway inhibition, combining a K-Ras(G12C) inhibitor with drugs that block upstream activators (like SHP2 or SOS1) or downstream effectors (like MEK or ERK). nih.govnih.gov This dual-pronged attack aims to prevent the rebound signaling that often leads to adaptive resistance. nih.gov Heterogeneous resistance patterns observed in patients suggest that a "one-size-fits-all" combination may not work; instead, future strategies may rely on biomarker-driven clinical trials to tailor combinations to the specific resistance mechanisms emerging in each patient. aacrjournals.org The ultimate goal is to move towards a more personalized approach, using biomarkers to guide the application of single-agent or combination therapies to maximize benefit and overcome the challenge of drug resistance. ecancer.org

Q & A

Q. What is the structural basis for K-Ras(G12C) inhibitor 6's selectivity toward the mutant protein?

this compound binds to the switch-II pocket (S-IIP), an allosteric site adjacent to the catalytic domain. Co-crystal structures show that inhibitor 6 (cyan) occupies the S-IIP in K-Ras(G12C), inducing conformational changes that sterically hinder GTP binding while stabilizing the GDP-bound state. This interaction is specific to the G12C mutation due to the introduced cysteine residue, which creates a unique reactive site absent in wild-type Ras or other mutants (e.g., G12D). Overlay studies with GTPγS-bound K-Ras(G12D) reveal steric clashes between inhibitor 6 and residues near the S-IIP, explaining its mutant selectivity .

Q. How does this compound modulate nucleotide affinity and effector interactions?

Inhibitor 6 acts as a "molecular wedge" that disrupts the equilibrium between GTP and GDP binding. By stabilizing the GDP-bound conformation, it reduces GTP affinity by >100-fold and prevents effector proteins (e.g., Raf, PI3K) from engaging the switch-I/II regions. Structural analyses show that inhibitor 6 induces a "closed" conformation in the catalytic domain, blocking access to downstream signaling partners. This allosteric mechanism is distinct from competitive nucleotide analogs, which face challenges due to Ras's picomolar affinity for GTP/GDP .

Advanced Research Questions

Q. What experimental strategies are recommended to validate target engagement and downstream signaling inhibition by this compound?

  • Biochemical assays : Use HTRF-based GTP-binding kits (e.g., HTRF KRAS G12C/GTP Binding Kit) to quantify nucleotide displacement in vitro .
  • Cellular assays : Monitor phosphorylation of ERK and AKT via western blotting to assess MAPK and PI3K pathway inhibition.
  • Structural validation : Co-crystallography or cryo-EM to confirm binding mode and conformational changes .
  • Mass spectrometry : Detect covalent modification of Cys12 in K-Ras(G12C) to verify irreversible binding .

Q. How do nucleotide state dynamics influence the efficacy of covalent K-Ras(G12C) inhibitors like compound 6?

K-Ras(G12C) exhibits rapid nucleotide cycling, with GDP-bound and GTP-bound states in dynamic equilibrium. Inhibitor 6 preferentially targets the GDP-bound state, forming a covalent bond with Cys12 that "traps" Ras in its inactive conformation. However, upstream signaling (e.g., EGFR activation) can transiently increase GTP levels, reducing inhibitor efficacy. To address this, combine inhibitor 6 with SOS1 antagonists (e.g., BI-3406) to suppress nucleotide exchange and prolong target engagement .

Q. What methodological challenges exist in assessing off-target effects of allosteric K-Ras(G12C) inhibitors?

  • High GTP/GDP concentrations : Endogenous nucleotides (mM levels) may compete with inhibitors, requiring assays with physiological nucleotide concentrations .
  • Cross-reactivity : Validate specificity using isoform-specific Ras mutants (e.g., H-Ras, N-Ras) and GTPase activity assays .
  • Cellular context : Use isogenic cell lines (G12C vs. WT) to distinguish mutant-specific effects from baseline Ras signaling .

Q. How can researchers address adaptive resistance observed in K-Ras(G12C)-driven cancers treated with inhibitor 6?

Resistance mechanisms include:

  • Kinase rewiring : Upregulation of RTKs (e.g., EGFR, MET) or parallel pathways (e.g., YAP/TAZ).
  • Mutation heterogeneity : Co-occurring mutations in PI3K or BRAF. Strategies :
  • Combination therapies : Pair inhibitor 6 with MEK inhibitors (e.g., trametinib) or PI3Kα inhibitors (e.g, alpelisib) .
  • PROTACs : Degrade K-Ras(G12C) using bifunctional molecules (e.g., LC-2) to overcome compensatory protein overexpression .

Q. What structural biology approaches are critical for optimizing next-generation K-Ras(G12C) inhibitors?

  • Fragment-based screening : Identify novel chemical scaffolds that exploit cryptic pockets (e.g., switch-I/II interfaces) .
  • Molecular dynamics simulations : Predict conformational flexibility of S-IIP and guide covalent warhead placement .
  • In silico docking : Prioritize compounds with dual covalent/reversible binding modes to enhance residence time .

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